Z-3-十二烯基反式巴豆酸酯

描述

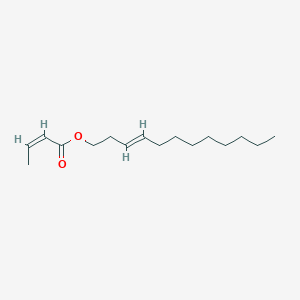

The compound of interest, Z-3-Dodecenyl E-crotonate, is a chemical entity that is structurally related to various compounds synthesized for applications such as sex pheromones in insect control. While the provided papers do not directly discuss Z-3-Dodecenyl E-crotonate, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be extrapolated to understand Z-3-Dodecenyl E-crotonate.

Synthesis Analysis

The synthesis of compounds structurally related to Z-3-Dodecenyl E-crotonate often involves stereoselective reactions. For instance, (Z)-ethyl-3-perfluoroalkyl-3-magnesiated crotonates are prepared via an iodine-magnesium exchange reaction, which is a method that could potentially be adapted for the synthesis of Z-3-Dodecenyl E-crotonate . Additionally, the Wittig reaction is a key step in synthesizing various (Z)-alkenyl acetates, which suggests its utility in the synthesis of Z-3-Dodecenyl E-crotonate . Furthermore, the synthesis of Z,8-dodecen-1yl acetate and related compounds involves a reaction with metalated ω-hydroxy sulfones, followed by stereospecific hydrogenolysis, indicating a possible route for synthesizing Z-3-Dodecenyl E-crotonate .

Molecular Structure Analysis

The molecular structure of compounds similar to Z-3-Dodecenyl E-crotonate can be complex, as demonstrated by the contrasting structures of zinc crotonate adducts with substituted pyridines . These structures show different coordination geometries around the zinc atom, which could influence the reactivity and properties of Z-3-Dodecenyl E-crotonate if it were to form similar complexes.

Chemical Reactions Analysis

The reactivity of related compounds, such as the perfluoroalkyl group in the magnesiated crotonates, with a range of electrophiles to yield polyfunctional products, suggests that Z-3-Dodecenyl E-crotonate may also participate in diverse chemical reactions . The ability to undergo reactions with electrophiles could be exploited in further functionalization of Z-3-Dodecenyl E-crotonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-3-Dodecenyl E-crotonate can be inferred from related compounds. For example, the synthesis of Z-10-dodecen-1-yl acetate, a pheromone component, involves the isomerization of a terminal triple bond, which could affect the physical properties such as boiling point and solubility . Additionally, the synthesis of (Z)- and (E)-8-dodecene-1-yl acetate provides insights into the stereochemical aspects that influence the physical properties of these compounds . The crystal structures of basic zinc carboxylates, including crotonate, offer information on the solid-state properties that could be relevant to Z-3-Dodecenyl E-crotonate .

科学研究应用

在害虫防治中的合成与应用

Z-3-十二烯基反式巴豆酸酯因其在更安全的合成方法和害虫防治中的有效性而受到研究。一种避免致癌环氧乙烷的该化合物的替代合成方法由Lo、Hung 和 Liu(1992 年)描述。该合成产生了一种有效的红薯象鼻虫性信息素,展示了其在害虫防治策略中的潜力。

信息素介导的行为

Z-3-十二烯基反式巴豆酸酯也参与信息素介导的行为。Baker 和 Cardé(1979 年)和Linn 和 Roelofs(1981 年)对东方果实蛾的研究说明了不同信息素成分(包括 Z-3-十二烯基反式巴豆酸酯)在昆虫交流和交配行为中的复杂相互作用。

在昆虫吸引和行为中的作用

进一步的研究表明了 Z-3-十二烯基反式巴豆酸酯在昆虫吸引和行为中的作用。Rauscher、Arn 和 Guerin(1984 年)和Bryning、Chambers 和 Wakefield(2005 年)的研究证明了其在影响各种昆虫物种交配和觅食行为的信息素混合物中的重要性。

在传统医学中的潜力

除了害虫防治之外,人们还对从含有类似化合物的植物(如扁桃巴豆)中提取的化合物的药用价值感兴趣。Attioua、Weniger 和 Chabert(2007 年)探索了从扁桃巴豆中分离的成分的抗疟疾活性,暗示了潜在的药用价值。

对昆虫性信息素的影响

其他研究,例如Subchev、Voerman 和 Milkova(1987 年)的研究,重点关注该化合物对昆虫性信息素的影响及其作为害虫防治策略中抑制剂的潜力。

安全和危害

The safety data sheet for Ethyl crotonate, a similar compound, indicates that it is highly flammable and causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

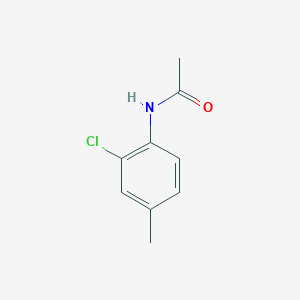

IUPAC Name |

[(E)-dodec-3-enyl] (Z)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVYOJQBLAZGEP-FJAAXBCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCOC(=O)/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-3-Dodecenyl E-crotonate | |

CAS RN |

104086-73-9 | |

| Record name | 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)